Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Medicinal Chemistry ADME Prediction Drug Design

ANO1/TMEM16A lead optimization demands strict SAR fidelity-minor aryl changes cause non-linear potency shifts. Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS 315683-17-1) delivers a defined hydrophobic vector within the ANO1 binding pocket, eliminating unquantified structural risk in analog series. • ANO1 pharmacophore: Validated scaffold with in vivo analgesic efficacy. • Versatile synthon: Cyclizes to thieno[2,3-d]pyrimidines for DOS. • Tractable ester: Hydrolysis/amidation handle for SAR expansion.

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
CAS No. 315683-17-1
Cat. No. B1604829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
CAS315683-17-1
Molecular FormulaC16H19NO2S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N
InChIInChI=1S/C16H19NO2S/c1-4-19-16(18)14-13(9-20-15(14)17)12-7-5-11(6-8-12)10(2)3/h5-10H,4,17H2,1-3H3
InChIKeyAVVSSBPDKUXIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: Baseline Properties


Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS 315683-17-1) is a synthetic, 2-aminothiophene-3-carboxylate derivative with the molecular formula C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . This compound is characterized by a 2-amino group, a 3-ethyl carboxylate ester, and a 4-(4-isopropylphenyl) substituent on the thiophene core. It is supplied as a solid, primarily for early-stage discovery research . This compound is a member of the broader 4-arylthiophene-3-carboxylic acid class, a scaffold with demonstrated utility in medicinal chemistry, particularly as inhibitors of the calcium-activated chloride channel ANO1 (TMEM16A) [1].

Reported ANO1 inhibitor pharmacophore class; supports chloride channel target studies
4-Isopropylphenyl group provides defined hydrophobic vector for SAR exploration
Ethyl ester handle enables derivatization; suitable as early-stage discovery building block

Substitution Risk: Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate vs. Analogs


Substitution of this compound with a generic or closely related 2-aminothiophene-3-carboxylate analog is not scientifically justifiable without targeted validation data. Within the 4-arylthiophene-3-carboxylic acid class, even minor modifications to the aryl substituent, the ester moiety, or the thiophene ring can lead to profound, non-linear shifts in target engagement and downstream biological activity [1]. Specifically, the presence and position of the 4-isopropyl group on the phenyl ring is a critical structural determinant, as the 4-arylthiophene-3-carboxylic acid pharmacophore demonstrates strict structure-activity relationships (SAR) for inhibition of ANO1 and related targets [2]. In the absence of a direct comparative study, assuming functional equivalence with a 4-chlorophenyl, 4-methylphenyl, or 4-methoxyphenyl analog—or with a methyl ester variant—introduces significant, unquantified risk to experimental reproducibility and lead series development.

Methyl ester analog Lower lipophilicity may shift membrane partitioning and assay solubility, limiting direct substitution without validation.
Propyl ester analog Increased molecular weight and rotatable bond count may alter target binding kinetics and formulation properties, requiring re-optimization.
Alternative 4-aryl substituents SAR studies show that 4-substituent changes can profoundly modulate ANO1 inhibition; functional equivalence cannot be assumed without direct comparison.

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: Quantitative Differentiation from Analogs


Lipophilicity: Ethyl vs. Methyl Ester Comparison

The ethyl ester moiety of the target compound confers increased lipophilicity relative to its methyl ester analog. While this property is a class-level trend, it is quantifiable using calculated partition coefficients (cLogP). This difference impacts passive membrane permeability and distribution profiles, which are critical for in vitro and in vivo assay planning. For the target compound, the cLogP is 4.8 , while the methyl ester analog (CAS 350990-20-4) has a lower molecular weight and correspondingly lower predicted lipophilicity .

Lipophilicity (cLogP)
Data to verify
cLogP = 4.8
Higher lipophilicity vs. methyl ester analog; affects assay buffer and permeability profiles
Exact ΔcLogP not published; inferred from structural differences
Medicinal Chemistry ADME Prediction Drug Design

Molecular Weight & Rotatable Bonds: Ethyl vs. Propyl Ester

The target compound possesses a molecular weight of 289.39 g/mol and 5 rotatable bonds . In contrast, the propyl ester analog (CAS 904998-93-2) has a molecular weight of 303.42 g/mol and an additional methylene unit, which increases its rotatable bond count and lipophilicity . These incremental differences in size and flexibility can significantly affect target binding kinetics and compound behavior in biological assays.

MW & Rotatable Bonds
Class-level inference
MW 289.39 g/mol / 5 rot. bonds
vs. propyl ester: +14.03 g/mol, +1 rot. bond
Small side-chain change alters physicochemical descriptors and potential binding behavior
Class-level trend; individual assay behavior may vary
Physicochemical Properties Drug Discovery Chemical Synthesis

High Lipophilicity by Calculated LogP

A separate data source reports a calculated LogP value of 5.71 for this compound . This is significantly higher than the cLogP of 4.8 previously cited and underscores the inherent variability in in silico predictions. This high value, regardless of the exact figure, definitively places the compound in a highly lipophilic space, which has direct implications for its solubility, aggregation potential, and assay compatibility. A comparator compound, such as a 4-carboxylic acid analog (e.g., 5-(4-isopropylphenyl)thiophene-2-carboxylic acid, CAS 943115-91-1), would be substantially more polar and thus possess entirely different handling and biological properties.

Lipophilicity (LogP)
Context-dependent
LogP = 5.71 (calculated)
High lipophilicity suggests specialized solvent handling and non-specific binding review
In silico variability; markedly more lipophilic than polar carboxylate analogs
ADME Lipophilicity Physicochemical Characterization

Research Applications for Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate


Hit-to-Lead Optimization of ANO1 (TMEM16A) Inhibitors

This compound is optimally positioned as a structural building block or reference compound in a medicinal chemistry campaign targeting the ANO1 chloride channel. The 4-arylthiophene-3-carboxylic acid scaffold is a validated pharmacophore for ANO1 inhibition, with demonstrated in vivo analgesic efficacy in inflammatory pain models for optimized analogs [1]. The specific 4-isopropylphenyl substituent of this compound represents a defined hydrophobic vector within the ANO1 binding pocket, and its ethyl ester provides a tractable handle for further derivatization (e.g., amidation, hydrolysis to the acid). This is supported by the wider SAR of this class, which shows that modifications at the 4-aryl position dramatically modulate potency [2].

Adenosine A1 Receptor (A1AR) Allosteric Modulation

The 2-aminothiophene-3-carboxylate core is a privileged scaffold for allosteric modulation of the Adenosine A1 Receptor (A1AR) [3]. While the target compound lacks the 3-benzoyl group essential for potent activity in early series, it represents a crucial intermediate or 'rule-breaker' example. The SAR of this class has shown that while a 3-ethoxycarbonyl group typically abolishes allosteric enhancer activity, specific structural exceptions exist, making this compound a valuable tool for probing the structural determinants of allosteric modulation and for exploring chemical space around the A1AR allosteric site [4].

Synthetic Precursor for Thienopyrimidine Heterocycles

2-Aminothiophene-3-carboxylates are widely utilized as versatile synthons for the construction of thieno[2,3-d]pyrimidines, a heterocyclic system with broad biological activity, including anticancer properties [5]. The target compound, with its 4-aryl substituent and ethyl ester, can be cyclized to yield novel, substituted thienopyrimidine derivatives. This application is fundamental to the compound's value as a screening compound and a building block for diversity-oriented synthesis, enabling the rapid exploration of new chemical space in early drug discovery programs .

Application
Selection Property
Validation Focus
ANO1 inhibitor hit-to-lead studies
4-Arylthiophene-3-carboxylate pharmacophore context; ethyl ester derivatization handle
ANO1 inhibition potency and inflammatory pain model-response endpoints in optimized analogs
A1AR allosteric modulation probe
2-Aminothiophene-3-carboxylate scaffold with reported rule-breaker SAR exception
Allosteric enhancer assay context; structural exception validation
Thieno[2,3-d]pyrimidine synthesis
2-Amino-3-carboxylate synthon versatility for heterocycle construction
Cyclization efficiency and antiproliferative screening context of derived compounds

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